REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:19]O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([O:7][CH3:19])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hrs
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Methanol was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with aqueous sodium hydrogen carbonate and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The obtained crystals were washed with diethyl ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |